1-(2-Bromophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidine derivatives, characterized by the presence of a bromophenyl group at the nitrogen-containing five-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is CHBrN, and it is known for its role as a building block in the synthesis of various bioactive molecules.
1-(2-Bromophenyl)pyrrolidine can be sourced from chemical suppliers and is classified under several categories based on its structure and functional groups:
The synthesis of 1-(2-Bromophenyl)pyrrolidine can be achieved through various methods, including:
In one reported method, pyrrolidine is reacted with 2-bromoacetophenone under basic conditions to yield 1-(2-Bromophenyl)pyrrolidine. The reaction typically involves monitoring by thin-layer chromatography to ensure completion, followed by purification techniques such as recrystallization or chromatography .
The molecular structure of 1-(2-Bromophenyl)pyrrolidine features:
Key structural data includes:
1-(2-Bromophenyl)pyrrolidine can participate in various chemical reactions:
Reactions involving this compound are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity. For example, nucleophilic substitution reactions may require polar aprotic solvents to stabilize intermediates .
The mechanism of action for compounds like 1-(2-Bromophenyl)pyrrolidine often relates to their interactions with biological targets:
Relevant analyses such as infrared spectroscopy and mass spectrometry further characterize its physical and chemical properties, confirming the presence of functional groups and molecular integrity .
1-(2-Bromophenyl)pyrrolidine has several scientific uses:
The compound's versatility and potential biological activity make it a significant subject of study within organic chemistry and pharmacology.
The pyrrolidine scaffold has been a cornerstone of medicinal chemistry for decades, featured in natural alkaloids like nicotine and in early synthetic drugs such as the anticholinergic agent procyclidine (1950s). The strategic incorporation of halogenated aryl groups, particularly bromophenyl, emerged as a key strategy to enhance binding affinity and metabolic stability in the late 20th century. 1-(2-Bromophenyl)pyrrolidine exemplifies this evolution, transitioning from a synthetic intermediate to a privileged substructure in targeted drug design. Its systematic exploration accelerated in the 2010s with advances in cross-coupling chemistry, enabling efficient derivatization of the bromine handle for structure-activity relationship (SAR) studies. This compound class gained prominence through its role in synthesizing protease inhibitors and kinase modulators, particularly in central nervous system (CNS) and oncology therapeutics [3].
Recent FDA approvals of pyrrolidine-containing drugs (2020–2023), including daridorexant (insomnia), pacritinib (myelofibrosis), and futibatinib (cholangiocarcinoma), underscore the scaffold’s therapeutic relevance. The 2-bromophenyl variant specifically enables precision chemistry for attaching complex pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig reactions, making it indispensable for generating targeted libraries [3] [5].
Table 2: Milestone Drugs Featuring Pyrrolidine Scaffolds
Drug Name | Therapeutic Category | Approval Year | Key Structural Feature |
---|---|---|---|
Procyclidine | Anticholinergic (Parkinson’s) | 1950s | Unsubstituted pyrrolidine |
Clemastine | Antihistamine | 1970s | Diphenyl-pyrrolidine derivative |
Captopril | Antihypertensive (ACE inhibitor) | 1981 | Proline derivative |
Daridorexant | Insomnia treatment | 2022 | Pyrrolidine ether |
Futibatinib | Kinase inhibitor (FGFR) | 2022 | Bromophenyl-pyrrolidine hybrid |
The pyrrolidine ring’s saturation and sp³-hybridization confer distinct advantages over flat aromatic systems. Its non-planar conformation enables three-dimensional coverage through pseudorotation—a dynamic process where the ring adopts multiple envelope/twist conformations, allowing optimal spatial positioning of substituents for target binding. This contrasts with rigid aromatic systems, enhancing the ability to interact with enantioselective biological targets [1] [5].
Physicochemically, pyrrolidine exhibits a balanced lipophilicity profile (LogP 0.46) compared to cyclopentane (LogP 3.00) or pyrrole (LogP 0.75). Its basic nitrogen (pKBH+ ~2.59) facilitates salt formation for improved solubility, while the polar surface area (PSA 16.46 Ų) supports membrane permeability. These properties collectively enhance drug-likeness, as evidenced by pyrrolidine’s presence in 37 FDA-approved drugs [1].
The scaffold’s chiral versatility is exemplified by proline-derived therapeutics. Stereospecific interactions with biological targets (e.g., enzymes, GPCRs) mean enantiomers of pyrrolidine derivatives often exhibit divergent potency. For instance, (S)-configured 2-arylpyrrolidines show enhanced affinity for aminergic receptors compared to (R)-isomers. This stereochemical control is leveraged in 1-(2-bromophenyl)pyrrolidine derivatives to optimize target engagement [1] [5].
Table 3: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
Hybridization | sp³ | sp³ | sp² |
Ring Planarity | Non-planar | Non-planar | Planar |
Dipole Moment (D) | 1.41 | 0.07 | 2.93 |
LogP | 0.46 | 3.00 | 0.75 |
PSA (Ų) | 16.46 | 0.00 | 13.96 |
Chiral Centers | Up to 4 | 0 | 0 |
The 2-bromophenyl group in 1-(2-bromophenyl)pyrrolidine serves dual roles: a direct pharmacophore and a synthetic linchpin. Bromine’s electron-withdrawing nature induces a positive electrostatic potential on the adjacent carbon, enhancing π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe, Tyr, Trp). This electron deficiency also increases the compound’s susceptibility to nucleophilic aromatic substitution, enabling facile derivatization [2] [9].
In targeted therapeutics, the bromine atom enables palladium-catalyzed cross-couplings to install complex fragments. This is exemplified in:
Sterically, the ortho-bromine creates conformational constraint by sterically clashing with the pyrrolidine’s β-protons. This restricts rotation around the N–C(aryl) bond, preorganizing the molecule for target binding. Computational studies indicate this reduces the entropic penalty upon binding to enzymes like cPheRS (ΔΔG = –1.8 kcal/mol), explaining the enhanced potency of bromophenyl derivatives over phenyl analogs in antiparasitic agents [9].
Table 4: Biological Activities of 1-(2-Bromophenyl)pyrrolidine Derivatives
Therapeutic Target | Derivative Structure | Key Activity | Mechanistic Insight |
---|---|---|---|
ABAD | Heterocycle-coupled pyrrolidine | IC₅₀: 0.05–0.42 µM (enzyme) | Non-competitive NAD⁺ inhibition |
Bcl-2/Bcl-XL | N-(Phenylsulfonyl)benzamide-pyrrolidine hybrid | IC₅₀: <50 nM (binding); activity against G101V mutant | Disrupts apoptosis protein dimerization |
Toxoplasma cPheRS | Bicyclic pyrrolidine-alkyne-urea | EC₅₀: 0.27 µM (parasite growth) | Competitive Phe binding; ΔTm = 10.4°C |
The 2-bromophenyl group also enhances CNS penetrance. Aliphatic substituents on pyrrolidine (e.g., in mCMY416) raise CNS MPO scores >4.0 by reducing hydrogen-bond donors and increasing cLogP. Coupled with bromine’s moderate size (van der Waals radius: 1.85 Å), this balances lipophilicity and polarity, enabling blood-brain barrier crossing for neurotherapeutics [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: